2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound with significant relevance in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: : This is usually achieved by cyclization of the appropriate hydrazide derivative with a carboxylic acid or its derivatives under dehydrating conditions.
Thiol group introduction: : This step involves the reaction of the oxadiazole compound with a thiolating agent, like Lawesson's reagent, to introduce the thiol group.
Coupling with the pyrimidine derivative: : The final step includes coupling the synthesized oxadiazole-thiol compound with a suitable pyrimidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve the same basic steps as the laboratory synthesis but would be optimized for large-scale production. This might include the use of more efficient catalysts, higher reaction concentrations, and continuous flow reactors to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: : The oxadiazole ring can be reduced under appropriate conditions to yield hydrazine derivatives.
Substitution: : The compound can undergo various substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Use of mild oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Typical conditions include the use of strong bases like sodium hydride or potassium tert-butoxide and appropriate halogenated reagents.
Major Products Formed
Oxidation: : Disulfide derivatives.
Reduction: : Hydrazine derivatives.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
As a building block in the synthesis of more complex organic molecules.
Studying the reactivity of oxadiazole and thiol groups.
Biology
Potential use as a probe in biological assays due to its unique structure.
Investigating its interaction with biological macromolecules.
Medicine
Possible applications in drug design and development, especially as potential antitumor or antiviral agents.
Industry
Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Potential application in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism by which 2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide exerts its effects depends on its application:
In biological systems: : It may interact with specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions.
In chemical synthesis: : The thiol and oxadiazole groups can participate in various chemical reactions, leading to the formation of new bonds and compounds.
Comparison with Similar Compounds
Similar Compounds
2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : Lacks the phenyl group, affecting its overall reactivity and application.
2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)acetamide: : Substituted with a phenyl group, offering different electronic properties.
Uniqueness
The presence of the ethylphenyl group in 2-((5-(2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide adds to its uniqueness, potentially enhancing its solubility, reactivity, and interactions with biological targets.
This compound exemplifies the intricate dance of chemistry and biology, paving the way for novel applications and insights. Have any particular questions about the compound or want to dive deeper into a specific aspect?
Properties
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-2-12-5-3-4-6-13(12)19-15(25)11-28-18-22-21-16(27-18)8-10-23-9-7-14(24)20-17(23)26/h3-7,9H,2,8,10-11H2,1H3,(H,19,25)(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBQJXZKXVGRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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